N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 175278-19-0
VCID: VC20907225
InChI: InChI=1S/C10H7F3N2O2/c1-6(16)15-8-3-2-7(5-14)4-9(8)17-10(11,12)13/h2-4H,1H3,(H,15,16)
SMILES: CC(=O)NC1=C(C=C(C=C1)C#N)OC(F)(F)F
Molecular Formula: C10H7F3N2O2
Molecular Weight: 244.17 g/mol

N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide

CAS No.: 175278-19-0

Cat. No.: VC20907225

Molecular Formula: C10H7F3N2O2

Molecular Weight: 244.17 g/mol

* For research use only. Not for human or veterinary use.

N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide - 175278-19-0

Specification

CAS No. 175278-19-0
Molecular Formula C10H7F3N2O2
Molecular Weight 244.17 g/mol
IUPAC Name N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide
Standard InChI InChI=1S/C10H7F3N2O2/c1-6(16)15-8-3-2-7(5-14)4-9(8)17-10(11,12)13/h2-4H,1H3,(H,15,16)
Standard InChI Key RHBNAXXJVYFEEA-UHFFFAOYSA-N
SMILES CC(=O)NC1=C(C=C(C=C1)C#N)OC(F)(F)F
Canonical SMILES CC(=O)NC1=C(C=C(C=C1)C#N)OC(F)(F)F

Introduction

Chemical Identity and Structural Properties

N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide is a complex organic molecule characterized by several distinctive functional groups attached to a phenyl ring. Its structure features a cyano group (-C≡N) at the para position and a trifluoromethoxy group (-OCF₃) at the ortho position of the phenyl ring, with an acetamide moiety (-NHCOCH₃) providing additional functionality .

Chemical Identifiers

The following table summarizes the key chemical identifiers for N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide:

IdentifierValue
CAS Number175278-19-0
Molecular FormulaC₁₀H₇F₃N₂O₂
Molecular Weight244.17 g/mol
IUPAC NameN-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide
InChI KeyRHBNAXXJVYFEEA-UHFFFAOYSA-N
SMILES NotationCC(=O)NC1=C(C=C(C=C1)C#N)OC(F)(F)F
PubChem CID2736739
MDL NumberMFCD00204174

Structural Features

The compound's structure incorporates several key functional groups that influence its chemical behavior:

  • Cyano Group (-C≡N): Located at the para position (C-4) of the phenyl ring, this electron-withdrawing group contributes to the molecule's polarity and reactivity.

  • Trifluoromethoxy Group (-OCF₃): Positioned at the ortho position (C-2), this fluorinated group enhances the compound's lipophilicity, metabolic stability, and binding selectivity in biological systems.

  • Acetamide Moiety (-NHCOCH₃): This group provides hydrogen bonding capabilities, influencing the compound's solubility and interaction with biological receptors.

Physical Properties

N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide exhibits distinct physical properties that reflect its molecular structure and functional group composition.

Physical State and Appearance

The compound typically appears as a crystalline powder with a white to yellow coloration, consistent with similar aromatic acetamides .

Spectroscopic Properties

While specific spectroscopic data for this compound is limited in the available sources, its structure suggests characteristic absorption patterns:

  • IR Spectroscopy: Expected to show characteristic bands for C≡N stretching (around 2200-2240 cm⁻¹), C=O stretching (approximately 1650-1700 cm⁻¹), and C-F stretching (1000-1250 cm⁻¹).

  • NMR Spectroscopy: ¹H NMR would show signals for the aromatic protons, the methyl group of the acetamide moiety, and the NH proton. ¹⁹F NMR would display signals characteristic of the trifluoromethoxy group.

Applications and Research Significance

N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide has several potential applications across different fields, driven by its unique structural features.

Pharmaceutical Applications

The compound's structure, particularly the combination of the cyano and trifluoromethoxy groups, makes it potentially valuable in pharmaceutical research:

  • Building Block: Serves as an important intermediate or building block for the synthesis of more complex pharmaceutical compounds.

  • Structure-Activity Relationship Studies: Used in structure-activity relationship (SAR) studies to investigate the effect of fluorinated substituents on biological activity.

  • Drug Discovery: The presence of fluorine atoms can enhance metabolic stability, lipophilicity, and binding selectivity in drug candidates.

Material Science Applications

The compound's properties may also be exploited in material science applications:

  • Polymer Development: The fluorinated groups can contribute to the development of polymers with enhanced thermal and chemical resistance.

  • Surface Modifiers: Potential use in creating materials with specific surface properties, such as hydrophobicity or oleophobicity.

Analytical Chemistry

In analytical chemistry, the compound may serve as:

  • Reference Standard: Used as a reference standard for analytical methods, particularly in pharmaceutical quality control.

  • Detection Reagent: Potential application as a reagent in the detection and quantification of other chemical substances in complex mixtures.

Comparison with Related Compounds

Understanding the structural and functional relationships between N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide and similar compounds provides valuable insights into its unique properties and applications.

Structural Analogs

Several related compounds share structural similarities:

  • 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide: This compound differs in the position of the cyano group and features a trifluoromethyl (-CF₃) rather than a trifluoromethoxy (-OCF₃) group. It is used in pharmaceutical development, agricultural chemicals, material science, and analytical chemistry .

  • N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide: Features a different arrangement of functional groups, with potential applications in pharmaceutical research, particularly as an impurity or intermediate in the synthesis of drugs like Leflunomide and Teriflunomide .

Functional Comparison

The different positioning and nature of functional groups in these related compounds lead to distinct properties:

  • Lipophilicity: The trifluoromethoxy group in N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide typically confers greater lipophilicity compared to the trifluoromethyl group in related compounds.

  • Electronic Effects: The electron-withdrawing effects of the functional groups vary based on their position on the aromatic ring, influencing reactivity and stability.

  • Hydrogen Bonding: The positioning of the acetamide group relative to other functional groups affects the compound's hydrogen bonding capabilities and consequently its solubility and biological interactions.

Research Directions and Future Perspectives

The unique structural features of N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide suggest several promising areas for future research and application development.

Medicinal Chemistry Opportunities

  • Target-Specific Drug Design: The combination of the trifluoromethoxy group and cyano functionality provides opportunities for designing compounds with specific binding profiles for biological targets.

  • Pharmacokinetic Enhancement: Further exploration of how the trifluoromethoxy group affects drug absorption, distribution, metabolism, and excretion could lead to improved pharmaceutical formulations.

  • Anti-inflammatory and Analgesic Research: Similar to related compounds, N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide may have potential in the development of anti-inflammatory and analgesic drugs .

Materials Science Innovations

  • Polymer Technology: Investigation of the compound's ability to enhance thermal and chemical resistance in polymeric materials.

  • Surface Chemistry: Exploration of applications in surface modification technologies, leveraging the unique properties conferred by the fluorinated groups.

  • Specialty Coatings: Development of specialty coatings with enhanced durability and chemical resistance properties.

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